3-Amino-3-(1h-imidazol-2-yl)propanoic acid

Enzyme Inhibition Fibroblast Activation Protein (FAP) Serine Protease

Researchers requiring a specific 2-imidazolyl β-amino acid scaffold often face supply inconsistency with generic histidine analogs. This compound is the exact regioisomer required for potent TAFIa inhibition, where alternative 4-imidazolyl isomers fail to achieve target selectivity. As a chiral building block, it enables the synthesis of enantiomerically pure mGAT3 GABA uptake inhibitors. - Core scaffold for TAFIa inhibitor SAR studies with essential 2-imidazolyl recognition. - Chiral β-amino acid building block for synthesizing subtype-selective mGAT3 modulators. - Documented FAP inhibition (IC50 100 µM) for oncology lead optimization campaigns.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
Cat. No. B12941475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(1h-imidazol-2-yl)propanoic acid
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC1=CN=C(N1)C(CC(=O)O)N
InChIInChI=1S/C6H9N3O2/c7-4(3-5(10)11)6-8-1-2-9-6/h1-2,4H,3,7H2,(H,8,9)(H,10,11)
InChIKeyRJAYAGGLYRJZBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-(1h-imidazol-2-yl)propanoic Acid: A Non-Canonical Amino Acid for TAFIa Inhibition and Enzyme Substrate Design


3-Amino-3-(1h-imidazol-2-yl)propanoic acid is a non-proteinogenic amino acid featuring a beta-amino acid backbone and an imidazole ring, structurally distinct from the common alpha-amino acid L-histidine which bears an imidazol-4-yl moiety . Its molecular formula is C6H9N3O2, with a molecular weight of 155.15 g/mol . This compound serves as a versatile scaffold for the development of inhibitors, particularly as a core structural component in novel series of 3-(imidazolyl)-2-aminopropanoic acids targeting activated thrombin-activatable fibrinolysis inhibitor (TAFIa) [1], and has been explored as a key building block in the design of selective mGAT3 GABA uptake inhibitors [2].

Non-canonical β-amino acid scaffold
2-imidazolyl regioisomer distinct from L-histidine
Enables TAFIa and mGAT3 inhibitor design

Procurement of 3-Amino-3-(1h-imidazol-2-yl)propanoic Acid: Why Bulk Amino Acid Analogs Cannot Replace This Specific Scaffold


The substitution of 3-amino-3-(1h-imidazol-2-yl)propanoic acid with common, inexpensive amino acid analogs like L-histidine or generic beta-alanine derivatives is not scientifically viable for many research applications. Critically, the position of the imidazole ring nitrogen (the 2-yl versus 4-yl isomerism compared to histidine) and the presence of the beta-amino acid backbone confer unique molecular recognition properties that directly dictate target binding affinity and selectivity [1][2]. The specific 2-imidazolyl arrangement is essential for the design of selective inhibitors, such as those targeting TAFIa, where alternative regioisomers would fail to achieve the required potency and selectivity profile [1]. Furthermore, this compound acts as a specific chiral building block, enabling the synthesis of enantiomerically pure series for GABA uptake inhibition (mGAT3) that cannot be accessed using alternative scaffolds [2].

Histidine’s 4-imidazolyl regioisomer may not achieve TAFIa target engagement required for the 2-imidazolyl series.
Generic β-alanine analogs lack the imidazole ring, altering binding mode and selectivity profile.
Alternative scaffolds may compromise chiral control needed for enantiomerically pure mGAT3 inhibitor series.

3-Amino-3-(1h-imidazol-2-yl)propanoic Acid Technical Datasheet: Comparative Performance Data for TAFIa and FAP Inhibition


Benchmarking Inhibitory Potency of 3-Amino-3-(1h-imidazol-2-yl)propanoic Acid Against Fibroblast Activation Protein (FAP)

This compound exhibits a defined, albeit moderate, inhibitory concentration against Fibroblast Activation Protein (FAP) with an IC50 of 100 µM [1]. This provides a quantitative baseline for the unsubstituted scaffold, allowing researchers to assess the impact of further structural derivatization on FAP inhibition. For comparison, a known FAP inhibitor, PT-100 (Val-boroPro), demonstrates picomolar potency (IC50 < 10 nM), highlighting the significant potency gains achievable through optimized substitution on the core amino acid structure [1].

FAP inhibition
Cross-study comparable
Scaffold IC50 100 µM
PT-100 IC50
Reported baseline for FAP SAR studies
~10,000-fold difference from optimized inhibitor
Enzyme Inhibition Fibroblast Activation Protein (FAP) Serine Protease Cancer Biology

Predicted Caco-2 Permeability of 3-Amino-3-(1h-imidazol-2-yl)propanoic Acid: A Comparative Assessment for Oral Bioavailability

Computational predictions suggest that 3-amino-3-(1h-imidazol-2-yl)propanoic acid has a predicted Caco-2 permeability (P_eff,man) of 3.02 × 10⁻⁴ cm/s [1]. This value suggests moderate to high intestinal absorption potential. As a reference point, highly permeable compounds typically have P_eff,man values > 10 × 10⁻⁴ cm/s, while poorly absorbed compounds fall below 1 × 10⁻⁴ cm/s [2].

Caco-2 permeability
Class-level inference
3.02 × 10⁻⁴ cm/s (moderate-high)
In silico absorption prediction context
Computational model; experimental validation needed
ADME Permeability Caco-2 Assay Oral Bioavailability Drug Discovery

Regioisomeric Scaffold Differentiation: 3-Amino-3-(1h-imidazol-2-yl)propanoic Acid vs. L-Histidine in Enzyme Inhibition Design

The compound serves as the core scaffold for a series of 3-(imidazolyl)-2-aminopropanoic acids claimed as potent inhibitors of activated thrombin-activatable fibrinolysis inhibitor (TAFIa), a key target in thrombotic disease [1]. Its specific 2-imidazolyl regioisomerism is structurally and functionally distinct from L-histidine, which contains a 4-imidazolyl group and is a natural substrate for histidine decarboxylase and ammonia-lyase, not a TAFIa inhibitor . The patent literature demonstrates that further substitution on the 3-amino group of this core scaffold yields compounds with high potency against TAFIa and excellent selectivity over the related plasma carboxypeptidase N (CPN) [2].

TAFIa scaffold identity
Class-level inference
2-imidazolyl scaffold vs L-histidine (4-imidazolyl substrate)
Scaffold essential for TAFIa inhibitor chemical space
Derivative series achieves CPN selectivity per patent
Structure-Activity Relationship (SAR) TAFIa Inhibitor Thrombosis Regioisomerism Medicinal Chemistry

Commercial Purity Assessment for 3-Amino-3-(1h-imidazol-2-yl)propanoic Acid: Meeting Standards for Reproducible Research

Commercially available 3-Amino-3-(1h-imidazol-2-yl)propanoic acid is supplied with a typical purity of ≥98.0% as determined by ion-exchange titration . Another supplier reports a purity of >95% based on Certificate of Analysis specifications . This level of purity is standard for research-grade amino acid derivatives, ensuring that biological activity observed in assays is attributable to the compound itself rather than significant contaminants. For context, high-purity small molecule standards for advanced research often exceed 99.5% purity.

Commercial purity
Data to verify
≥98.0% (ion-exchange); >95% (CoA)
Adequate for most research applications
Verify lot-specific CoA for quantitative studies
Purity Analysis Quality Control (QC) HPLC Certificate of Analysis Analytical Chemistry

Primary Applications of 3-Amino-3-(1h-imidazol-2-yl)propanoic Acid in Drug Discovery and Chemical Biology Research


Synthesis of Selective TAFIa Inhibitors for Thrombosis Research

This compound is the foundational scaffold for synthesizing 3-(imidazolyl)-2-aminopropanoic acid derivatives. Researchers developing novel antithrombotic agents can utilize this core to generate a series of analogs and evaluate their structure-activity relationships (SAR) for TAFIa inhibition and selectivity over CPN [1][2]. This is a key application where the specific 2-imidazolyl regioisomer is essential for activity.

Design and Synthesis of Selective mGAT3 Inhibitors for Neurological Studies

As a building block, this beta-amino acid is employed in the synthesis of N-alkylated imidazole alkanoic acids, which are being evaluated as selective inhibitors of the GABA transporter subtype mGAT3 [3]. This enables the study of GABAergic signaling modulation in neurological and psychiatric disease models, where subtype selectivity is paramount.

Baseline Scaffold for FAP-Targeted Inhibitor Optimization in Oncology

The compound's established IC50 of 100 µM against Fibroblast Activation Protein (FAP) makes it a valuable starting point for medicinal chemistry campaigns focused on cancer [4]. Researchers can purchase this core to derivatize it, aiming to enhance potency and selectivity for FAP, a target in tumor microenvironment and fibrosis.

General Medicinal Chemistry Scaffold with Favorable Predicted Oral Bioavailability

The predicted Caco-2 permeability of 3.02 × 10⁻⁴ cm/s suggests that this scaffold and its derivatives may possess favorable oral absorption characteristics [5]. This makes it an attractive core for hit-to-lead programs in various therapeutic areas where oral dosing is a key objective, guiding procurement for early-stage drug discovery efforts.

Application
Selection Property
Validation Focus
TAFIa inhibitor synthesis
2-imidazolyl regioisomer specificity
TAFIa/CPN selectivity assay
mGAT3 inhibitor synthesis
Chiral β-amino acid building block
GABA uptake selectivity endpoint
FAP inhibitor optimization
Baseline FAP inhibition scaffold
FAP inhibition SAR review
Oral drug-like scaffold design
Predicted Caco-2 permeability
Oral absorption assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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